2-(6-Allylamino-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol is a complex organic compound characterized by its unique structural features, which include a purine base linked to a tetrahydrofuran ring. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its structural similarities to nucleosides and nucleotides, which are vital in various biological processes. The compound's chemical identity is defined by its CAS number 15763-12-9, and it has been the subject of various synthetic and analytical studies aimed at understanding its properties and potential uses.
The compound can be synthesized through multiple synthetic routes, primarily involving the preparation of the purine base followed by the introduction of the allylamino group and the formation of the tetrahydrofuran ring. The synthesis typically requires a series of chemical reactions including substitution and cyclization .
The synthesis of 2-(6-Allylamino-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol typically involves several key steps:
The synthesis may involve various reagents such as potassium permanganate for oxidation or sodium borohydride for reduction, depending on the specific transformations required during the synthesis process. Continuous flow reactors may be employed in industrial applications to enhance yield and control reaction conditions more effectively .
The molecular structure of 2-(6-Allylamino-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol features a purine core linked to a tetrahydrofuran moiety with hydroxymethyl substitution. The structural formula can be represented as follows:
This formula indicates a molecular weight of approximately 276.29 g/mol .
The compound's structural characteristics contribute to its reactivity and interactions with biological targets, making it an interesting subject for further research in pharmacology and medicinal chemistry.
2-(6-Allylamino-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol can participate in several chemical reactions:
Key reagents used in these reactions include:
The mechanism of action for 2-(6-Allylamino-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol primarily revolves around its interactions with biological molecules such as enzymes and receptors. Given its structural resemblance to nucleosides, it may act as an inhibitor or modulator in biochemical pathways involving nucleotide metabolism or signaling pathways.
Research indicates that compounds with similar structures have exhibited various therapeutic effects, including anti-inflammatory and anticancer activities, suggesting that this compound may also possess significant biological activity worth exploring further .
The physical properties of 2-(6-Allylamino-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol include:
Chemical properties include:
2-(6-Allylamino-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol has several scientific applications:
The compound 2-(6-Allylamino-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol (PubChem CID: 264006, C₁₃H₁₇N₅O₄) features a D-ribofuranose sugar moiety with defined stereochemistry at C2', C3', and C4' positions [1]. The allylamino substituent at C6 of the purine ring introduces a flexible N⁶-allyl group, altering steric and electronic properties compared to canonical adenosine (CID 447270, C₁₀H₁₃N₅O₄) [2]. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal:
Table 1: Stereochemical Comparison with Analogous Compounds
Compound | Stereochemistry | Sugar Conformation | Substituent at N⁶ | |
---|---|---|---|---|
Target Compound (CID 264006) | D-ribose | C3'-endo | Allyl | |
Adenosine (CID 447270) | D-ribose | C2'-endo | Amino | |
β-L-Adenosine (CAS 3080-29-3) | L-ribose | C3'-endo | Amino | [5] [9] |
9-(β-D-Xylofuranosyl)adenine (524-69-6) | D-xylose | C2'-endo | Amino | [6] |
Density functional theory (DFT) calculations (B3LYP/6-311G**) elucidate electronic perturbations caused by the N⁶-allylamino modification:
Table 2: Quantum Mechanical Parameters of Key Bonds
Bond | Bond Length (Å) | Bond Angle (°) | HOMO Contribution (%) |
---|---|---|---|
N⁶-Cₐ (allyl) | 1.38 | 123.5 | 22% |
C2'-N9 (glycosidic) | 1.47 | 117.2 | 15% |
C1'-O4' (sugar) | 1.42 | 108.9 | 8% |
Molecular docking (AutoDock Vina) predicts enhanced affinity for purine-specific enzymes due to the allyl moiety:
Table 3: Docking Scores with Nucleotide-Binding Enzymes
Enzyme | Binding Affinity (ΔG, kcal/mol) | Key Interactions |
---|---|---|
Adenylate kinase | −9.2 | Val18 (hydrophobic), Asp119 (H-bond) |
Purine nucleoside phosphorylase | −6.5 | Thr242 (steric clash) |
cAMP-dependent protein kinase | −8.7 | Phe54 (π-alkyl), Glu127 (H-bond) |
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